molecular formula C14H12 B147466 cis-Stilbene CAS No. 645-49-8

cis-Stilbene

Cat. No.: B147466
CAS No.: 645-49-8
M. Wt: 180.24 g/mol
InChI Key: PJANXHGTPQOBST-QXMHVHEDSA-N
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Description

cis-Stilbene can undergo epoxidation in the presence of supported gold nanoparticles (AuNP) and using cumene as a solvent to form a mixture of cis- and trans-stilbene oxides.
Cis-stilbene is an oily yellow liquid. Freezing point 5°C. Insoluble in water. Soluble in ethanol. Unstable relative to the trans isomer, which is a solid with a melting point of 122-124°C.
This compound is a stilbene.

Scientific Research Applications

  • Ultrafast Ring Closure Reaction : cis-Stilbene is known for its cis-trans photoisomerization. A study by Karashima et al. (2023) found that gaseous this compound undergoes an ultrafast ring closure reaction to form 4a,4b-dihydrophenanthrene, a process not previously identified in gaseous form. This discovery indicates that photoexcited this compound favors ring closure over isomerization under isolated conditions (Karashima et al., 2023).

  • Mechanism in MnIII(salen)-Catalyzed Epoxidation : Adam et al. (2002) investigated the epoxidation of this compound using different oxygen donors, catalyzed by MnIII(salen)X complexes. The study emphasized the influence of oxygen source and the counterion on the diastereoselectivity of the epoxidation, contributing to understanding the mechanistic aspects of this reaction (Adam et al., 2002).

  • Photoisomerization Dynamics : Ioffe and Granovsky (2013) conducted a detailed study on the trans-cis photoisomerization of stilbene, providing insights into the potential energy surface and the dynamics of excited this compound. Their findings are critical for understanding the photochemical behavior of stilbene molecules (Ioffe & Granovsky, 2013).

  • Genotoxic and Antiproliferative Effects : Research by Gonçalves et al. (2021) on cis-trimethoxystilbene demonstrated its higher genotoxic and antiproliferative effects compared to its isomer trans-trimethoxystilbene in certain cell lines. This study provides valuable information for potential antitumor applications of stilbenes (Gonçalves et al., 2021).

  • Complex Photochemical Reaction Dynamics : Dou and Allen (2003) reported on the dynamics of electrons and nuclei during the cis to trans photoisomerization of stilbene. Their simulations offer an in-depth view of the photochemical processes involved in stilbene isomerization (Dou & Allen, 2003).

Mechanism of Action

Target of Action

cis-Stilbene, also known as (Z)-Stilbene, is a compound that has been found to have significant interactions with several targets. One of the primary targets of this compound is tubulin , a protein that is crucial for cell division . It has been shown to inhibit tubulin polymerization, which can lead to cell cycle arrest and cell death . Additionally, this compound has been found to induce oxidative stress and redox imbalance in cells .

Mode of Action

This compound interacts with its targets primarily through its electrophilic unsaturated bonds . In the case of tubulin, this compound acts as an inhibitor of tubulin polymerization . This interaction disrupts the formation of microtubules, structures that are essential for cell division. As a result, cells are unable to divide, leading to cell cycle arrest and ultimately cell death .

Biochemical Pathways

This compound affects several biochemical pathways. It is synthesized via the Shikimate pathway , where stilbene synthase (STS) catalyzes the formation of simple monomeric stilbene . Once in the cell, this compound can modulate the NF-κB, MAPK and JAK/STAT pathways , reducing the transcription of inflammatory factors and maintaining homeostatic conditions .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its low bioavailability . This is due to the presence of phenolic hydroxyl groups, which confer antioxidant activity to these compounds, while the presence of other groups such as methoxy, prenyl, geranyl, galloyl, p-coumaroyl, carboxyl, substituted benzyl can modulate this antioxidant activity by modifying the susceptibility to oxidation and water solubility/bioavailability .

Result of Action

The primary result of this compound’s action is the induction of cell cycle arrest and cell death . By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, preventing cells from dividing . This leads to cell cycle arrest at the G2/M phase and ultimately to cell death .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the production of stilbenes in plants is known to be induced by ultraviolet-C radiation (UV-C) , which has numerous regulatory effects on plant physiology . Furthermore, the stability and efficacy of this compound can be affected by the presence of other compounds in its environment .

Safety and Hazards

Cis-Stilbene may be harmful if inhaled, absorbed through skin, or swallowed . It causes respiratory tract irritation, skin irritation, and eye irritation .

Future Directions

Recent developments in the construction of stilbene and stilbene derivatives by carbon–carbon coupling reactions of organic compounds in the presence of transition metal catalysts or under metal-free conditions have been reported . This suggests potential future directions in the synthesis of stilbene derivatives.

Biochemical Analysis

Biochemical Properties

cis-Stilbene plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme stilbene synthase, which catalyzes the formation of stilbenes from phenylpropanoid precursors . Additionally, this compound has been shown to inhibit the activity of certain bacterial enzymes, contributing to its antimicrobial properties . The nature of these interactions often involves binding to active sites or altering the enzyme’s conformation, thereby affecting its activity.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound modulates the NF-κB pathway, leading to reduced transcription of inflammatory factors . This modulation helps maintain homeostatic conditions within cells. Furthermore, this compound has been found to impact the expression of genes involved in oxidative stress responses, thereby enhancing cellular resilience against oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound can form stable exciplexes with para-benzoquinone, which acts as a photocatalyst in the isomerization process . This interaction drives the formation of the (E)-conformation of stilbene. Additionally, this compound’s ability to modulate gene expression is linked to its impact on epigenetic marks, such as DNA methylation and histone modification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade when exposed to light or heat . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and redox imbalance in cells . These effects are time-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exhibit anti-inflammatory and antioxidant properties . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropanoid pathway . It interacts with enzymes such as stilbene synthase, which catalyzes its formation from phenylpropanoid precursors . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in its biosynthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can be influenced by its interactions with these transporters, affecting its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Studies have shown that this compound can localize to specific compartments or organelles within cells, such as the chloroplasts, cytoplasm, and nucleus . This localization is often directed by targeting signals or post-translational modifications, which ensure that this compound reaches its site of action within the cell .

Properties

IUPAC Name

(Z)-stilbene
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InChI

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11-
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InChI Key

PJANXHGTPQOBST-QXMHVHEDSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2
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Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=CC=CC=C2
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Molecular Formula

C14H12
Record name CIS-STILBENE
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DSSTOX Substance ID

DTXSID5026049
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Molecular Weight

180.24 g/mol
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Physical Description

Cis-stilbene is an oily yellow liquid. Freezing point 5 °C. Insoluble in water. Soluble in ethanol. Unstable relative to the trans isomer, which is a solid with a melting point of 122-124 °C., Yellow liquid; [HSDB] Colorless or pale yellow liquid; [MSDSonline]
Record name CIS-STILBENE
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Record name cis-1,2-Diphenylethylene
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Boiling Point

293 °F at 13 mmHg (NTP, 1992), 135 DEG @ 10 MM HG
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Solubility

COMPLETELY SOL IN COLD ABSOLUTE ALCOHOL
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Vapor Pressure

0.00686 [mmHg]
Record name cis-1,2-Diphenylethylene
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Color/Form

LIQUID, YELLOW OIL

CAS No.

645-49-8
Record name CIS-STILBENE
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Melting Point

41 to 43 °F (NTP, 1992), 1 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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